N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acetamido and ethylthio functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific application:
Pharmacological Action: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The acetamido and ethylthio groups can enhance binding affinity and specificity.
Material Properties: In materials science, its electronic structure can influence its conductivity, photoluminescence, or other material properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)benzamide: Contains a phenylthio group, which can significantly alter its chemical properties and reactivity.
Uniqueness
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the presence of the ethylthio group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzothiazole ring with acetamido and ethylthio groups makes it a versatile compound for various applications.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a benzothiazole ring system, an acetamido group , and an ethylthio substituent, which contribute to its reactivity and biological properties. The molecular formula is C18H17N3O2S, and its CAS number is 886915-64-6 .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetamido and ethylthio groups enhance the compound's binding affinity, potentially modulating various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer.
- Receptor Interaction : It may bind to receptors involved in cell signaling, thereby influencing cellular responses such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. For instance:
- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Antimicrobial Properties
Research has also indicated that benzothiazole derivatives possess antimicrobial activity . The presence of the ethylthio group may enhance this activity by:
- Disrupting bacterial cell membranes.
- Inhibiting bacterial enzyme functions essential for survival.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide | Structure | Similar anticancer properties; different substitution pattern may affect potency. |
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | Structure | Exhibits lower potency compared to ethylthio derivative due to steric factors. |
Case Studies
- Study on Anticancer Efficacy : A recent investigation into the efficacy of benzothiazole derivatives found that those with ethylthio substitutions showed enhanced cytotoxic effects against breast cancer cells compared to their methyl counterparts .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of various benzothiazole derivatives, revealing that the ethylthio group significantly improved activity against Gram-positive bacteria .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-3-24-15-7-5-4-6-13(15)17(23)21-18-20-14-9-8-12(19-11(2)22)10-16(14)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMGPOVAZMNMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.